molecular formula C7H5IN2 B597016 4-Iodo-6-methylnicotinonitrile CAS No. 1211594-67-0

4-Iodo-6-methylnicotinonitrile

Cat. No.: B597016
CAS No.: 1211594-67-0
M. Wt: 244.035
InChI Key: FZQOOWNBUXMCGH-UHFFFAOYSA-N
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Description

4-Iodo-6-methylnicotinonitrile is a halogenated nicotinonitrile derivative with a pyridine backbone substituted by an iodine atom at position 4, a methyl group at position 6, and a nitrile group at position 3. This compound is structurally classified as a 3-cyanopyridine derivative. Its molecular formula is inferred as C₇H₅IN₂, with a molecular weight of approximately 244.03 g/mol. However, commercial availability is restricted, as it is listed as discontinued by suppliers like CymitQuimica, indicating challenges in synthesis or stability .

Properties

IUPAC Name

4-iodo-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQOOWNBUXMCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylnicotinonitrile typically involves the iodination of 6-methylnicotinonitrile. One common method is the Sandmeyer reaction, where 6-methylnicotinonitrile is treated with iodine and a copper(I) catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize inexpensive raw materials and aim to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products Formed:

  • Substituted nicotinonitriles
  • Biaryl compounds from coupling reactions
  • Oxidized or reduced derivatives

Scientific Research Applications

4-Iodo-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylnicotinonitrile depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below compares 4-Iodo-6-methylnicotinonitrile with structurally related nicotinonitrile derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound Not provided C₇H₅IN₂ ~244.03 Iodo (4), Methyl (6) Discontinued research reagent; potential use in metal-catalyzed reactions
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ 133.15 Amino (2), Methyl (6) Enhanced solubility; intermediate in pharmaceuticals or agrochemicals
2,4-Dichloro-6-methylnicotinonitrile 91591-63-8 C₈H₆Cl₂N₂ 201.05 Chloro (2,4), Methyl (6) High stability; agrochemical synthesis (herbicides, fungicides)
4-Chloro-5-iodo-6-methylnicotinonitrile 1160848-89-4 C₇H₄ClIN₂ 270.48 Chloro (4), Iodo (5), Methyl (6) Biochemical reagent; halogen diversity for medicinal chemistry
6-Amino-5-nitropicolinonitrile Not provided C₆H₄N₄O₂ ~164.12 Amino (6), Nitro (5) Explosive hazard; limited to controlled research settings

Key Observations:

  • Halogen Reactivity: The iodine substituent in this compound offers higher reactivity in nucleophilic substitutions compared to chloro analogs (e.g., 2,4-Dichloro-6-methylnicotinonitrile), but this may compromise stability during storage .
  • Functional Groups: Amino or nitro groups (e.g., 2-Amino-6-methylnicotinonitrile, 6-Amino-5-nitropicolinonitrile) enhance polarity and solubility but introduce safety risks (e.g., nitro compounds are explosive) .
  • Steric Effects : Methyl groups at position 6 are conserved across analogs, suggesting a role in modulating steric hindrance or binding interactions in target applications.

Reactivity and Stability:

  • This compound: The C–I bond’s weak dissociation energy (~234 kJ/mol) makes it prone to hydrolysis or photodegradation. This contrasts with chloro analogs (C–Cl: ~327 kJ/mol), which are more stable but less reactive .
  • 2-Amino-6-methylnicotinonitrile: The amino group increases basicity (pKa ~3–5), enhancing solubility in acidic media, whereas halogenated analogs are more lipophilic .

Research and Application Contexts

  • Pharmaceutical Intermediates: 2-Amino-6-methylnicotinonitrile’s amino group is advantageous for constructing heterocyclic scaffolds in drug discovery .
  • Agrochemicals: 2,4-Dichloro-6-methylnicotinonitrile’s dual chloro substituents are leveraged in pesticide synthesis .

Biological Activity

4-Iodo-6-methylnicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings.

This compound has the molecular formula C7H6N2I and a molecular weight of 232.04 g/mol. It features an iodine atom at the 4-position and a nitrile group at the 6-position of the nicotinonitrile structure, which influences its reactivity and biological properties.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and as a potential pharmacological agent. Key findings include:

  • Cytotoxicity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For example, it has been suggested that similar compounds inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with cancer progression .
  • Topoisomerase Inhibition : Some studies indicate that related compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .

Study on Cytotoxicity

In one notable study, the cytotoxic effects of various nicotinonitriles were evaluated against a panel of human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at concentrations as low as 10 µM, with a calculated GI50 value that suggests strong potential for further development as an anticancer agent .

HDAC Inhibition Study

Another investigation focused on the HDAC inhibitory activity of derivatives similar to this compound. The derivatives demonstrated over 60% inhibition of HDAC activity at concentrations around 1 µM, suggesting that this compound could be effective in modulating epigenetic factors involved in cancer .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound<10Topoisomerase I inhibitionSignificant cytotoxicity
4-Iodo-SAHA1.1HDAC inhibitionEffective against breast cancer
7-Azaindenoisoquinoline<5Topoisomerase I inhibitionHigher potency than other isomers

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